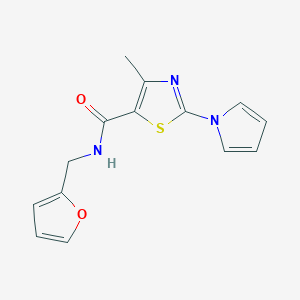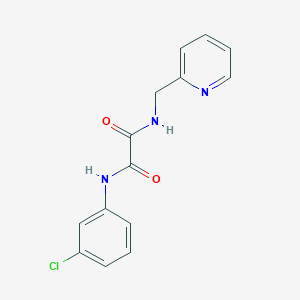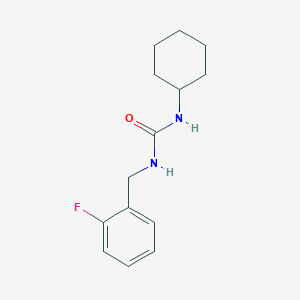![molecular formula C17H18N2O4 B4925301 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)
2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide, also known as OC000459, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in regulating immune cell trafficking and vascular permeability. By blocking S1P1, 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide is thought to reduce inflammation and prevent the migration of immune cells to sites of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide can reduce inflammation in preclinical models of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide has been found to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
One advantage of using 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide in lab experiments is its specificity for S1P1, which allows for targeted inhibition of this receptor. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret study results.
将来の方向性
There are several potential future directions for research on 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide. One area of interest is the development of 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide as a therapeutic agent for inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. Further studies are needed to determine the optimal dosing and administration of 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide in these diseases. Additionally, there is potential for 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide to be used in combination with other therapies for cancer treatment. Further research is needed to determine the efficacy and safety of this approach. Finally, more studies are needed to fully understand the mechanism of action of 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide and its potential applications in other diseases.
合成法
The synthesis of 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide was first reported by researchers at the University of Oxford in 2010. The process involves the reaction of 4-hydroxycoumarin with 3-(2-oxo-1-pyrrolidinyl)propylamine in the presence of triethylamine and acetic anhydride. The resulting product is then treated with 2,2-dimethoxypropane and trifluoroacetic acid to yield 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide.
科学的研究の応用
2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been tested in preclinical models of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. Additionally, 2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-15-7-3-9-19(15)10-4-8-18-16(21)13-11-12-5-1-2-6-14(12)23-17(13)22/h1-2,5-6,11H,3-4,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQMVCAEIFJWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4925240.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925245.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)
![N~1~-3-isoxazolyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4925250.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B4925262.png)
![4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)

![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)

![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)